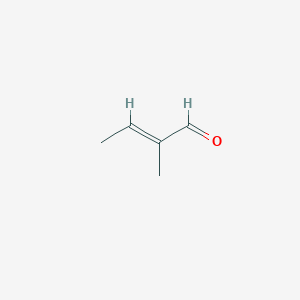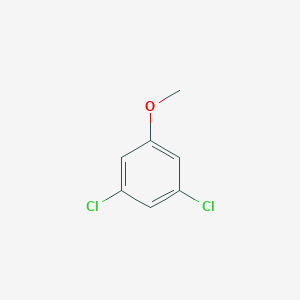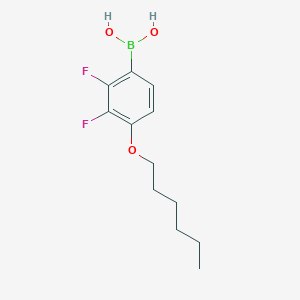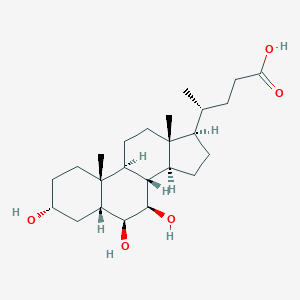
β-熊去氧胆酸
描述
Beta-Muricholic acid (BMA) is a naturally occurring bile acid found in humans and other mammals. It is a product of the catabolism of cholesterol and is one of the primary components of bile. BMA has been studied for its potential therapeutic effects in various diseases and conditions, and has been found to have a variety of biochemical and physiological effects.
科学研究应用
β-熊去氧胆酸应用综述
β-熊去氧胆酸是一种胆汁酸,在科学研究中具有多种潜在应用,特别是在代谢疾病和肝功能研究中。以下是其在不同领域独特应用的详细分析。
肝纤维化治疗:β-熊去氧胆酸已被研究用于治疗肝纤维化的治疗潜力。研究表明,甘氨酸结合的β-熊去氧胆酸(G-β-MCA)可以改善肝纤维化和肠道屏障功能。这是通过减少胆汁酸库的大小和疏水性来实现的,这反过来减轻了小管反应和肝纤维化 .
肠道屏障功能改善:该化合物在增强肠道屏障功能方面也显示出希望。G-β-MCA的亲水性理化性质及其作为法尼醇X受体(FXR)拮抗剂的作用,通过减少肠道胆汁酸吸收和增加粪便胆汁酸排泄,促成了这种改善 .
胆汁淤积预防:β-熊去氧胆酸的抗胆汁淤积作用是另一个重要的应用。据观察,它可以降低胆汁和肠道中胆汁酸的疏水性指数,这对预防胆汁淤积(胆汁流动减少或阻塞的疾病)有益 .
代谢疾病调节:包括β-熊去氧胆酸在内的替代胆汁酸合成途径是治疗代谢疾病的靶点。调节胆汁酸合成和组成以调节信号通路可能成为开发针对肥胖、胰岛素抵抗和非酒精性脂肪肝病等疾病治疗方法的新方向 .
代谢紊乱的生物标志物:β-熊去氧胆酸具有作为代谢紊乱生物标志物的潜力。它的存在和水平可以表明胆汁酸代谢的改变,这与各种代谢紊乱有关,包括 2 型糖尿病、心血管疾病和非酒精性脂肪肝病 .
胆固醇和脂类分解代谢:β-熊去氧胆酸作为从胆固醇合成的胆汁酸,在胆固醇和脂类分解代谢中起作用。该过程对于维持脂类稳态至关重要,可以用于针对脂类相关疾病的研究 .
肠道菌群相互作用:β-熊去氧胆酸与肠道菌群的相互作用是一个令人感兴趣的领域。它参与真核细胞和原核细胞之间小分子代谢物的共代谢,影响胃肠道和全身健康 .
药理学策略开发:最后,β-熊去氧胆酸参与靶向替代胆汁酸合成途径的药理学策略的开发。这种方法有望用于治疗高血糖症和脂肪肝病,为治疗研究提供了新的视角 .
作用机制
Target of Action
Beta-Muricholic acid (β-MCA) is a natural murine-specific bile acid . It primarily targets the Farnesoid X receptor (FXR) , a nuclear receptor that plays a key role in bile acid metabolism . FXR regulates the synthesis, transport, and storage of bile acids, which are critical for digestion and absorption of dietary fats .
Mode of Action
Beta-Muricholic acid acts as an FXR antagonist . By binding to FXR, it inhibits the receptor’s activity, thereby influencing the regulation of bile acid metabolism . This interaction with FXR leads to changes in the synthesis and transport of bile acids, impacting overall lipid metabolism .
Biochemical Pathways
Beta-Muricholic acid is involved in the bile acid synthesis pathway . It is produced in the liver through the action of the enzyme cytochrome P450 Cyp2c70, which catalyzes the 6-hydroxylation reactions forming muricholates . The production of β-MCA is part of the alternative pathway of bile acid synthesis, which is predominantly active in rodents . This pathway is crucial for the regulation of lipid metabolism and energy expenditure .
Pharmacokinetics
The pharmacokinetics of beta-Muricholic acid, like other bile acids, involves its synthesis in the liver, secretion into the bile, and circulation within the enterohepatic system . It is efficiently reabsorbed from the intestine, mainly through active transport . The gut microbiota also plays a significant role in modifying these compounds, increasing their diversity and biological function .
Result of Action
Beta-Muricholic acid has several effects at the molecular and cellular levels. It serves as a biliary cholesterol-desaturating agent and aids in the dissolution of cholesterol gallstones . It has also been shown to reduce the absorption of cholesterol . Furthermore, it has potential for the research of nonalcoholic fatty liver disease (NAFLD), as it has been found to inhibit lipid accumulation .
Action Environment
The action of beta-Muricholic acid is influenced by various environmental factors, particularly the gut microbiota . The gut microbiota can modify bile acids, including β-MCA, thereby influencing their diversity and biological function . Changes in the gut microbiota composition can therefore impact the action, efficacy, and stability of β-MCA .
安全和危害
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
In-depth studies of capsaicin metabolism and its physiological functions based on MS is anticipated to yield new insights and methods for preventing and treating a wide range of diseases . The gut microbiota regulates host metabolism and gut microbial dysbiosis is associated with obesity and diabetes .
生化分析
Biochemical Properties
Beta-Muricholic acid is involved in several biochemical reactions within the body. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is cholesterol 7 alpha-hydroxylase, which is involved in the synthesis of bile acids from cholesterol. Beta-Muricholic acid also interacts with farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor (TGR5), which play roles in regulating glucose, lipid, and energy metabolism . These interactions help maintain the homeostasis of bile acids and influence metabolic processes.
Cellular Effects
Beta-Muricholic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, beta-Muricholic acid has been shown to affect the expression of pluripotency, stemness, and inflammatory genes in primary mouse hepatocytes and tumor-initiating stem-like cells . It also impacts gut transit in mouse models, indicating its role in gastrointestinal physiology.
Molecular Mechanism
The molecular mechanism of beta-Muricholic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Beta-Muricholic acid binds to FXR and TGR5, leading to the activation of these receptors and subsequent regulation of metabolic pathways . It also inhibits certain enzymes involved in cholesterol metabolism, thereby reducing cholesterol levels and preventing the formation of gallstones . Additionally, beta-Muricholic acid influences gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-Muricholic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that beta-Muricholic acid remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term exposure to beta-Muricholic acid in in vitro and in vivo studies has demonstrated its potential to modulate cellular processes and maintain metabolic homeostasis.
Dosage Effects in Animal Models
The effects of beta-Muricholic acid vary with different dosages in animal models. At lower doses, beta-Muricholic acid has been shown to have beneficial effects on cholesterol metabolism and bile acid homeostasis. At higher doses, it may exhibit toxic or adverse effects, such as liver damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for the therapeutic use of beta-Muricholic acid.
Metabolic Pathways
Beta-Muricholic acid is involved in several metabolic pathways, including the synthesis and metabolism of bile acids. It interacts with enzymes such as cholesterol 7 alpha-hydroxylase and CYP27A1, which are crucial for bile acid synthesis . Beta-Muricholic acid also affects metabolic flux and metabolite levels by regulating the activity of FXR and TGR5 . These interactions help maintain the balance of bile acids and influence overall metabolic health.
Transport and Distribution
Within cells and tissues, beta-Muricholic acid is transported and distributed through specific transporters and binding proteins. It interacts with bile salt export pump (BSEP) and organic anion-transporting polypeptides (OATPs), which facilitate its movement across cellular membranes . The localization and accumulation of beta-Muricholic acid within cells are influenced by these transporters, affecting its bioavailability and efficacy.
Subcellular Localization
Beta-Muricholic acid is localized in specific subcellular compartments, which influences its activity and function. It is primarily found in the liver and intestines, where it exerts its effects on bile acid metabolism and gastrointestinal physiology . Post-translational modifications and targeting signals direct beta-Muricholic acid to these compartments, ensuring its proper localization and function within the cell.
属性
IUPAC Name |
(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMWHFRUGMUKF-CRKPLTDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3a,6b,7b-Trihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2393-59-1 | |
| Record name | β-Muricholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholan-24-oic acid, 3,6,7-trihydroxy-, (3alpha,5beta,6beta,7beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3a,6b,7b-Trihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000415 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




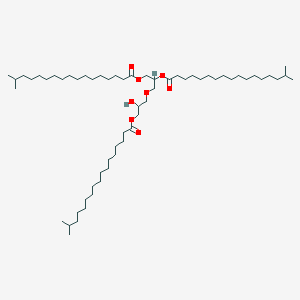
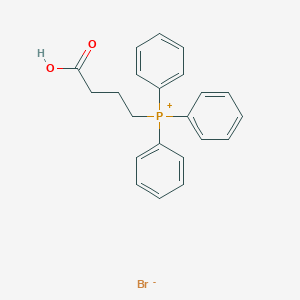
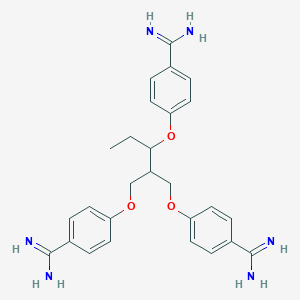

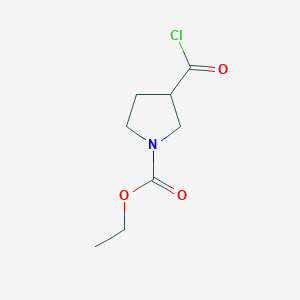
![6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B44131.png)
![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)

